N~1~-isobutyl-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide
Description
This compound is a propanamide derivative featuring a substituted coumarin (2H-chromen-2-one) core. The coumarin moiety includes a 4-methyl group and a 7-O-(2-methylallyl) ether substituent. The propanamide chain is attached at position 3 of the coumarin, with an isobutyl group at the N~1~ position.
Properties
Molecular Formula |
C21H27NO4 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]-N-(2-methylpropyl)propanamide |
InChI |
InChI=1S/C21H27NO4/c1-13(2)11-22-20(23)9-8-18-15(5)17-7-6-16(25-12-14(3)4)10-19(17)26-21(18)24/h6-7,10,13H,3,8-9,11-12H2,1-2,4-5H3,(H,22,23) |
InChI Key |
FIDFFKJIWGDHNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CCC(=O)NCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isobutyl-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
N~1~-isobutyl-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
N~1~-isobutyl-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-isobutyl-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogs
Biological Activity
N~1~-isobutyl-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and relevant research findings.
Chemical Structure and Properties
The compound features a coumarin scaffold, which is known for various pharmacological activities, including anticancer properties. The specific structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit histone deacetylases (HDACs), particularly HDAC6. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells by altering gene expression related to cell proliferation and survival.
Key Mechanisms:
- HDAC Inhibition : By inhibiting HDAC6, the compound can lead to increased acetylation of histones, resulting in a more open chromatin structure and enhanced transcription of tumor suppressor genes.
- Induction of Apoptosis : The compound has been shown to activate intrinsic and extrinsic apoptotic pathways in cancer cells.
- Antiproliferative Effects : Studies indicate that it can significantly reduce the viability of various cancer cell lines.
In Vitro Studies
A study evaluated the cytotoxic effects of the compound on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that:
| Cell Line | IC50 (µM) | Effectiveness Compared to Control |
|---|---|---|
| MCF-7 | 10 | Significant reduction in viability |
| MDA-MB-231 | 8 | Comparable to standard treatments |
The compound exhibited an antiproliferative activity comparable to established chemotherapeutics like cisplatin and doxorubicin .
Molecular Docking Studies
Molecular docking simulations revealed that the compound binds effectively to the active site of HDAC6, suggesting a strong interaction that could explain its inhibitory effects. The binding affinity was measured using AutoDock Vina, showing favorable interactions with key residues in the enzyme's active site .
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
- Breast Cancer Models : In a preclinical model involving MDA-MB-231 cells, treatment with the compound resulted in a significant decrease in tumor growth compared to untreated controls.
- Combination Therapies : Research has explored the use of this compound in combination with other anticancer agents, revealing synergistic effects that enhance overall therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
